molecular formula C18H28N2O3 B13764404 Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester CAS No. 63986-44-7

Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester

Cat. No.: B13764404
CAS No.: 63986-44-7
M. Wt: 320.4 g/mol
InChI Key: CMXOOIUOXDEVHU-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester is a bioactive chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a carbanilic acid core substituted with a 2-methyl-4-propoxy group and a 2-piperidinoethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-piperidinoethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The process may involve heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New ester or amide derivatives.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester
  • Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester

Uniqueness

Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H30N2O3C_{19}H_{30}N_2O_3 and a molecular weight of approximately 334.46 g/mol. Its unique structure includes a propoxy group at the para position and a piperidinoethyl group attached to the nitrogen atom of the carbamate. This configuration is crucial for its biological activity, as it influences lipophilicity and membrane penetration capabilities.

Synthesis Methods

The synthesis of carbanilic acid esters typically involves the reaction of carbanilic acid with alcohols in the presence of catalysts. The hydrolysis of these esters can yield corresponding carboxylic acids and alcohols, which may further participate in nucleophilic substitution reactions .

Antimicrobial Properties

Research indicates that derivatives of carbanilic acid esters exhibit significant antimicrobial effects against various pathogens. The following table summarizes findings from studies focusing on the antimicrobial activity of related compounds:

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Compound 6dEscherichia coli195.3 μg/mL
Compound 8eCandida albicans97.7 μg/mL
Compound 8iCandida albicans0.20 mg/mL

These results demonstrate that structural modifications significantly affect antimicrobial efficacy, with compounds possessing lipophilic characteristics showing enhanced activity against pathogens .

The mechanism by which carbanilic acid derivatives exert their antimicrobial effects is believed to involve disruption of bacterial membranes due to their lipophilicity, allowing for better penetration and interaction with cellular components. Studies have shown that modifications in alkyl chains can alter binding affinities to bacterial membranes, thereby influencing their overall antimicrobial potency .

Case Studies

  • Study on Meta-Alkoxyphenylcarbamates : A series of meta-alkoxyphenylcarbamates were synthesized and evaluated for their antimicrobial activity against clinically significant strains such as Staphylococcus aureus and Candida albicans. The study highlighted that compounds with specific substituents exhibited enhanced activity, suggesting that careful structural design can lead to improved therapeutic agents .
  • Evaluation of Para-Alkoxyphenylcarbamic Acid Esters : Another investigation focused on para-alkoxyphenylcarbamic acid esters with various piperazine fragments. The results indicated that the incorporation of lipophilic groups significantly increased their effectiveness against Candida albicans, emphasizing the importance of hydrophobic interactions in microbial susceptibility .

Properties

CAS No.

63986-44-7

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C18H28N2O3/c1-3-12-22-16-7-8-17(15(2)14-16)19-18(21)23-13-11-20-9-5-4-6-10-20/h7-8,14H,3-6,9-13H2,1-2H3,(H,19,21)

InChI Key

CMXOOIUOXDEVHU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C

Origin of Product

United States

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